Methyl 4-methyl-4-nitropentanoate

Description

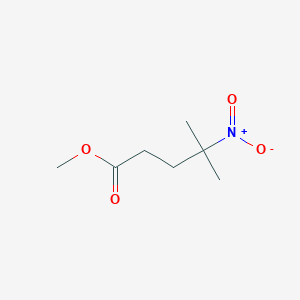

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-4-nitropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVMGGCWUQHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289780 | |

| Record name | Methyl 4-methyl-4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16507-02-1 | |

| Record name | Methyl 4-methyl-4-nitropentanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-methyl-4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-4-nitropentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-methyl-4-nitropentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-methyl-4-nitropentanoate, a valuable nitroalkane derivative. This document details the synthetic protocol, purification methods, and thorough characterization using various spectroscopic techniques. All quantitative data is presented in structured tables for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a base-catalyzed Michael addition reaction. This reaction involves the conjugate addition of a nitroalkane, in this case, 2-nitropropane, to an α,β-unsaturated ester, methyl acrylate. The reaction is facilitated by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Reaction Scheme

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-methyl-4-nitropentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-methyl-4-nitropentanoate. The information is compiled from various chemical data sources and is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity

This compound is an organic compound containing both a nitro group and an ester functional group.[1] Its unique structure lends it to potential applications in various chemical syntheses.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 16507-02-1 | [1][3] |

| Molecular Formula | C₇H₁₃NO₄ | [2][3][4] |

| Molecular Weight | 175.18 g/mol | [1][2][3] |

| SMILES | COC(=O)CCC(C)(C)--INVALID-LINK--=O | [1] |

| InChI | 1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 | [1] |

| InChIKey | MROVMGGCWUQHMR-UHFFFAOYSA-N | [1] |

| Synonyms | Methyl 4-nitro-4-valerate, Pentanoic acid, 4-methyl-4-nitro-, methyl ester, 4-NITRO-4-METHYLPENTANOIC ACID METHYL ESTER | [2][5] |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and designing experimental procedures.

| Property | Value | Conditions | Source |

| Physical Form | Liquid | Ambient | [1] |

| Appearance | Colorless to light yellow liquid | - | [5] |

| Boiling Point | 79 °C | at 1 mmHg | [1][3] |

| Density | 1.114 g/mL | at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.441 | at 20 °C | [1][3] |

| Flash Point | 113 °C (235.4 °F) | Closed cup | [1][6] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | Computed | [4] |

| logP (Octanol-Water Partition Coefficient) | 0.9949 | Computed | [4] |

Chemical and Spectroscopic Properties

The chemical properties are dictated by the presence of the ester and nitro functional groups.

| Property | Value | Source |

| Functional Groups | Ester, Nitro | [1] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 4 | [4] |

While specific spectroscopic data is not widely available in the searched literature, standard analytical techniques would be employed for its characterization.

Safety and Handling

This compound is classified as an irritant.[5][6] Appropriate safety precautions should be taken during handling.

| Hazard Classifications | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

| Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (type ABEK (EN14387) filter recommended) should be worn.[1][6]

Storage: Store at room temperature in a well-ventilated area.[4][5] It is classified as a combustible liquid.[1][6]

Experimental Protocols

5.1. Determination of Boiling Point: The boiling point at reduced pressure (1 mmHg) is determined using a vacuum distillation apparatus. The sample is heated in a distillation flask connected to a vacuum pump and a manometer. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

5.2. Determination of Density: A pycnometer or a digital density meter is used for accurate density measurement. The mass of a known volume of the substance is determined at a specific temperature (25 °C), and the density is calculated by dividing the mass by the volume.

5.3. Determination of Refractive Index: An Abbe refractometer is typically used to measure the refractive index. A small sample is placed on the prism of the refractometer, and the instrument is calibrated. The refractive index is read directly from the scale at a specified temperature (20 °C) using a sodium D-line light source.

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a compound like this compound.

References

- 1. 4-甲基-4-硝基戊酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 16507-02-1 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 16507-02-1 [amp.chemicalbook.com]

- 6. This compound 96 16507-02-1 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 4-methyl-4-nitropentanoate (CAS: 16507-02-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-4-nitropentanoate, with the CAS number 16507-02-1, is a nitroalkanoic acid ester. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential, though currently unexplored, biological significance. While no specific studies on the biological activity of this compound have been published, this document aims to serve as a foundational resource for researchers interested in exploring its potential applications in medicinal chemistry and drug development by drawing parallels with related aliphatic nitro compounds.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value | Reference(s) |

| CAS Number | 16507-02-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃NO₄ | [1][2][4] |

| Molecular Weight | 175.18 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 79 °C at 1 mmHg | [1][3] |

| Density | 1.114 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.441 | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| SMILES | COC(=O)CCC(C)(C)--INVALID-LINK--=O | [1] |

| InChI | 1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 | [1][4] |

| InChIKey | MROVMGGCWUQHMR-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Data available from chemical suppliers and databases. | [4][6] |

| ¹³C NMR | Data available from chemical suppliers and databases. | [4] |

| Infrared (IR) Spectroscopy | Neat IR spectrum available. | [4] |

| Mass Spectrometry (MS) | GC-MS data available, with major peaks at m/z 69 and 41. | [4] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is through the Michael addition of 2-nitropropane to methyl acrylate. This procedure is adapted from Organic Syntheses.

Materials:

-

2-Nitropropane

-

Methyl acrylate

-

Dioxane

-

40% aqueous solution of benzyltrimethylammonium hydroxide (Triton B)

-

Dilute hydrochloric acid

-

Ether

-

0.1% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a stirrer and a condenser, place 89 g (1 mole) of 2-nitropropane, 50 ml of dioxane, and 10 ml of a 40% aqueous solution of benzyltrimethylammonium hydroxide (Triton B).

-

Warm the mixture to 70°C.

-

Add 86 g (1 mole) of redistilled methyl acrylate with stirring over 15 minutes. The temperature will rise to approximately 100°C and then drop to about 85°C.

-

Heat the mixture on a steam bath with stirring for 4 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ether.

-

Wash the ether layer twice with water, once with approximately 50 ml of 0.1% sodium bicarbonate solution, and finally again with water.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

Distill the product through a short fractionating column to yield a nearly colorless oil. The reported boiling point is 79°C/1 mm.

Purification Methods

Purification of the crude product is typically achieved by distillation under reduced pressure as described in the synthesis protocol. For removing color-forming impurities, which can be common in nitro aliphatic compounds, a process involving polymerization of these impurities followed by distillation can be employed.[7] Column chromatography using silica gel with a hexane/ethyl acetate eluent system can also be a viable purification method for related nitro compounds.[3]

Analytical Methods

Standard analytical techniques can be employed to confirm the identity and purity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing volatile compounds like methyl esters.[8] A typical GC program would involve an initial oven temperature followed by a ramp to a final temperature, with mass spectra collected in electron impact mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong asymmetric and symmetric stretches typically around 1550 and 1350 cm⁻¹) and the ester carbonyl group (strong stretch around 1740 cm⁻¹).[9]

Biological Activity and Potential Applications

Currently, there is a lack of published research on the specific biological activities of this compound. However, the broader class of aliphatic nitro compounds has been shown to exhibit a range of biological effects, suggesting potential avenues for investigation.

Aliphatic nitro compounds are known to possess antimicrobial and cytotoxic properties.[1][10][11] The electron-withdrawing nature of the nitro group can render the α-carbon acidic, and the nitro group itself can undergo enzymatic reduction in biological systems to produce reactive nitrogen species.[10] These reactive species can interact with cellular macromolecules, leading to cytotoxic effects.

Studies on β-nitro-substituted carboxylic acid esters have identified them as a class of cytotoxic agents against various cancer cell lines.[12] This suggests that this compound could be a candidate for screening in anticancer assays.

Furthermore, nitrated lipids, which are structurally more complex but also contain a nitroalkene moiety, are known to act as signaling molecules with anti-inflammatory effects.[2][13][14] They can undergo Michael addition with nucleophilic residues in proteins, thereby modulating protein function. While this compound is a saturated compound and cannot undergo Michael addition directly, its potential metabolites could possess such reactivity.

Safety Information

This compound is classified as an irritant.[1][4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended.[1]

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activity remains to be elucidated, the known bioactivities of related aliphatic nitro compounds and nitroalkanoic acid esters suggest that it may be a valuable molecule for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. This technical guide provides the necessary foundational information for researchers to initiate such investigations.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound(16507-02-1) 1H NMR [m.chemicalbook.com]

- 7. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. β-Nitro substituted carboxylic acids and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitro-fatty acid Formation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-methyl-4-nitropentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methyl-4-nitropentanoate, a valuable chemical intermediate. This document details its chemical identity, physical and chemical properties, and established synthesis protocols.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a nitro compound and an ester.

A variety of synonyms and identifiers are used in literature and commercial listings for this compound, which are summarized in the table below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 16507-02-1 |

| Molecular Formula | C7H13NO4 |

| Molecular Weight | 175.18 g/mol |

| InChI | 1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 |

| InChIKey | MROVMGGCWUQHMR-UHFFFAOYSA-N |

| SMILES | CC(C)(CCC(=O)OC)--INVALID-LINK--[O-] |

| Synonyms | Methyl 4-nitro-4-valerate, Pentanoic acid, 4-methyl-4-nitro-, methyl ester, Valeric acid, 4-methyl-4-nitro-, methyl ester, 4-methyl-4-nitropentanoic acid methyl ester, 4-nitro-4-methylpentanoic acid methyl ester |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the following table.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 79 °C at 1 mmHg |

| Density | 1.114 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.441 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Storage Temperature | Room temperature |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a Michael addition reaction. A documented method involves the reaction of methyl acrylate with 2-nitropropane in the presence of a base catalyst.

Synthesis via Michael Addition with Triethylamine Catalyst

A specific protocol for the synthesis of this compound is detailed in United States Patent 2,554,831.[3] The process involves the reaction of methyl acrylate and 2-nitropropane using triethylamine as a catalyst.[3]

Materials:

-

Methyl acrylate

-

2-Nitropropane

-

Triethylamine

Procedure:

-

A mixture of 28.7 grams of methyl acrylate, 89.1 grams (3 moles) of 2-nitropropane, and 16.85 grams (0.5 mole) of triethylamine was prepared at room temperature.[3]

-

The mixture was allowed to stand at 30°C for four days.[3]

-

The resulting green solution was subjected to distillation under reduced pressure to remove any unreacted reagents.[3]

-

The residue was then distilled in a vacuum to yield the final product.[3]

This process yielded 47.3 grams (81% yield) of this compound with a boiling point of 90-93°C at 1.5 mm Hg.[3] The yield could be increased to 86% by extending the reaction period to seven days.[3] The pure product is described as a colorless, pleasant-smelling oil.[3]

Catalyzed 1,4-Addition Reaction

Another approach involves a 1,4-addition reaction catalyzed by a polymer-supported azidoproazaphosphatrane.[4] This method has been shown to produce this compound in high yield (95%) at room temperature.[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Michael addition reaction.

Caption: Synthesis workflow for this compound.

References

"Methyl 4-methyl-4-nitropentanoate" spectroscopic data (NMR, IR, Mass Spec)

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data for methyl 4-methyl-4-nitropentanoate, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in scientific research and drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 3H | O-CH₃ |

| 2.41 | Triplet | 2H | -CH₂ -C=O |

| 2.22 | Triplet | 2H | -C(NO₂)(CH₃)₂-CH₂ - |

| 1.59 | Singlet | 6H | -C(NO₂)(CH₃ )₂ |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O |

| 88.5 | C -NO₂ |

| 51.8 | O-C H₃ |

| 34.6 | -C H₂-C=O |

| 28.7 | -C(NO₂)(CH₃)₂-C H₂- |

| 24.3 | -C(NO₂)(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 | Medium | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1545 | Strong | N-O asymmetric stretch (nitro group) |

| 1440 | Medium | C-H bend (alkane) |

| 1350 | Strong | N-O symmetric stretch (nitro group) |

| 1170 | Medium | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 159 | Low | [M-CH₃]⁺ |

| 129 | Moderate | [M-NO₂]⁺ |

| 101 | High | [M-C(CH₃)₂NO₂]⁺ |

| 74 | High | [CH₂CH₂COOCH₃]⁺ (McLafferty rearrangement) |

| 59 | Moderate | [COOCH₃]⁺ |

Experimental Protocols

The following sections describe the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis: Michael Addition

This compound can be synthesized via a Michael addition reaction.

Procedure:

-

To a solution of nitromethane in a suitable solvent (e.g., methanol), a basic catalyst such as sodium methoxide is added.

-

Methyl methacrylate is then added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours to allow for the conjugate addition to proceed.

-

The reaction is quenched by the addition of a weak acid (e.g., acetic acid).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of the synthesized compound is as follows:

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

Data Acquisition: ¹H NMR spectra were acquired with 16 scans, and ¹³C NMR spectra were acquired with 1024 scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition: The sample was injected into the GC, and the mass spectrum was recorded with the ion source at 70 eV.

Structural Elucidation and Data Interpretation

The spectroscopic data corroborates the structure of this compound.

-

¹H NMR: The singlet at 3.67 ppm corresponds to the three protons of the methyl ester group (C⁷H₃). The two triplets at 2.41 and 2.22 ppm are characteristic of the two adjacent methylene groups (C²H₂ and C³H₂), with their coupling confirming their connectivity. The singlet at 1.59 ppm, integrating to six protons, is assigned to the two equivalent methyl groups attached to the quaternary carbon bearing the nitro group (C⁵H₃ and C⁶H₃).

-

¹³C NMR: The peak at 172.5 ppm is typical for an ester carbonyl carbon (C¹). The signal at 88.5 ppm is attributed to the quaternary carbon attached to the electron-withdrawing nitro group (C⁴). The peak at 51.8 ppm corresponds to the methyl ester carbon (C⁷). The remaining signals at 34.6, 28.7, and 24.3 ppm are assigned to the methylene carbons (C² and C³) and the two equivalent methyl carbons (C⁵ and C⁶), respectively.

-

IR Spectroscopy: The strong absorption at 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The two strong bands at 1545 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively. The C-H stretching and bending vibrations of the alkane backbone are observed around 2980 cm⁻¹ and 1440 cm⁻¹, while the C-O stretching of the ester is seen at 1170 cm⁻¹.

-

Mass Spectrometry: The mass spectrum does not show a prominent molecular ion peak (m/z 175) due to facile fragmentation. The peak at m/z 129 corresponds to the loss of the nitro group ([M-NO₂]⁺). The base peak at m/z 101 results from the cleavage of the C³-C⁴ bond. A significant peak at m/z 74 is attributed to a McLafferty rearrangement, a characteristic fragmentation of esters. The fragment at m/z 59 corresponds to the methoxycarbonyl cation ([COOCH₃]⁺).

This comprehensive spectroscopic analysis provides a robust foundation for the confident identification and utilization of this compound in various research and development applications.

An In-depth Technical Guide to Methyl 4-methyl-4-nitropentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-4-nitropentanoate, a nitroalkane ester, serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its discovery, history, chemical and physical properties, and a detailed experimental protocol for its preparation. The synthesis is visually represented through a chemical reaction workflow diagram. This guide is intended to be a key resource for professionals in research and development who are engaged in the synthesis of complex molecules.

Discovery and History

The development of this compound is intrinsically linked to the pioneering work on nitroparaffin chemistry led by Dr. Henry B. Hass at Purdue University in the mid-20th century.[1] This era of research focused on exploring the synthetic utility of nitroalkanes, which had become more readily available through vapor-phase nitration of paraffins.[1]

The first detailed method for the synthesis of this compound is documented in a United States Patent filed on December 29, 1948, and granted on May 29, 1951, with Henry B. Hass credited as the inventor.[2] The patent, titled "Method of preparing nitro esters," describes the reaction of a secondary nitroalkane, 2-nitropropane, with an alkyl acrylate, specifically methyl acrylate, in the presence of a weakly basic organic amine catalyst.[2] This work was part of a broader effort to expand the applications of nitro compounds in organic synthesis.[3][4] Since its initial preparation, this compound has been utilized as a precursor in the synthesis of other chemical entities, such as methyl 4-difluoramino-4-methylpentanoate.[5]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 16507-02-1 | [6][7] |

| Molecular Formula | C₇H₁₃NO₄ | [6][7] |

| Molecular Weight | 175.18 g/mol | [6][7] |

| Boiling Point | 79 °C at 1 mmHg | |

| Density | 1.114 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.441 | |

| Form | Liquid | |

| InChIKey | MROVMGGCWUQHMR-UHFFFAOYSA-N | [6] |

| SMILES | COC(=O)CCC(C)(C)--INVALID-LINK--=O |

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound, adapted from the procedure described in U.S. Patent 2,554,831.[2]

Synthesis of this compound

Materials:

-

Methyl acrylate (28.7 g, 0.333 mol)

-

2-Nitropropane (89.1 g, 1.00 mol)

-

Triethylamine (16.85 g, 0.166 mol)

Procedure:

-

In a suitable reaction vessel, a mixture of 28.7 grams of methyl acrylate, 89.1 grams of 2-nitropropane, and 16.85 grams of triethylamine was prepared at room temperature.

-

The mixture was then allowed to stand at 30 °C.

-

After a reaction period of four days, the resulting green solution was subjected to distillation under reduced pressure to remove any unreacted reagents.

-

The residue from the distillation was then distilled in a vacuum to yield the final product.

Results:

-

Yield: 47.3 grams (81% of the theoretical yield).

-

Note: The patent mentions that extending the reaction period to seven days can increase the yield to 86%.[2]

-

Product Description: A colorless, pleasant-smelling oil.[2]

-

Boiling Point (observed): 90-93 °C at 1.5 mm Hg.[2]

-

Elemental Analysis (for C₇H₁₃NO₄):

-

Theoretical Nitrogen Content: 7.99%

-

Found Nitrogen Content: 8.07%[2]

-

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.

Caption: Synthetic pathway of this compound.

References

- 1. Purdue Chemistry - A Brief History - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 2. US2554831A - Method of preparing nitro esters - Google Patents [patents.google.com]

- 3. The Nitro Group in Organic Synthesis - Стр 20 [studfile.net]

- 4. The Nitro group in organic sysnthesis - Feuer [studfile.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

In-Depth Technical Guide: Safety and Handling of Methyl 4-methyl-4-nitropentanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data for aliphatic nitro compounds and may not be exhaustive for Methyl 4-methyl-4-nitropentanoate. A thorough risk assessment should be conducted before handling this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier.

Executive Summary

This compound is a tertiary aliphatic nitro ester. While specific toxicological and environmental data for this compound are limited, its chemical structure suggests a profile of moderate toxicity and potential for thermal instability, characteristic of the broader class of aliphatic nitro compounds. This guide provides a comprehensive overview of the known and anticipated hazards, safe handling procedures, and emergency protocols based on data from analogous compounds. All personnel handling this substance must be thoroughly trained on these procedures and equipped with the appropriate personal protective equipment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 16507-02-1 |

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 79 °C at 1 mmHg |

| Density | 1.114 g/mL at 25 °C |

| Flash Point | >110 °C (>230 °F) |

| Refractive Index | n20/D 1.441 |

| Solubility | Limited water solubility, miscible with many organic solvents. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification, based on data for similar compounds, is summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Aliphatic nitro compounds, as a class, are known to be thermally sensitive and may decompose violently under certain conditions, especially in the presence of impurities. While nitromethane is a well-known explosive, other nitroalkanes are also considered energetic materials.[1]

Toxicology and Health Effects

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath. High concentrations of nitroparaffins can have a depressive effect on the central nervous system.

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and blurred vision.

-

Ingestion: May cause gastrointestinal irritation.

The toxicity of nitroalkanes generally increases with molecular weight.[1] While tertiary nitroalkanes are not typically associated with the genotoxicity seen in some secondary nitroalkanes, caution is still warranted due to the overall lack of specific data for this compound.[2]

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should guide the final selection of PPE. The minimum recommended PPE is outlined below.

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from heat, sparks, and open flames.[3] Store separately from incompatible materials (see Section 6.0).

-

Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not pour down the drain. Collect in a designated, labeled hazardous waste container.

Reactivity and Incompatibility

Aliphatic nitro compounds can be reactive and are incompatible with a range of substances. The following diagram illustrates key incompatibilities.

Caption: Chemical incompatibility chart.

Esters can react with acids to liberate heat.[4] Strong oxidizing acids may cause a vigorous, exothermic reaction.[4]

Thermal Stability and Decomposition

The thermal stability of nitroalkanes is a significant safety concern. Decomposition can be initiated by heat and may be autocatalytic, leading to a runaway reaction. The decomposition of nitrate esters can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide, and formaldehyde.[5][6] While the specific decomposition temperature for this compound is not known, it is prudent to avoid heating this compound, especially in a closed system.

Environmental Fate and Ecotoxicity

Data on the environmental impact of this compound is limited. However, information on other nitroaliphatic and nitroaromatic compounds suggests that they can be environmental contaminants. Some nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency due to their toxicity and persistence.[7] Biodegradation in soil and water is a potential fate process for some nitrophenols, with half-lives ranging from days to weeks depending on conditions.[8] It is crucial to prevent the release of this compound into the environment.

Conclusion

This compound should be handled with the care appropriate for a moderately toxic and potentially thermally unstable compound. Adherence to the safety protocols outlined in this guide, in conjunction with a comprehensive, substance-specific risk assessment, is essential for ensuring the safety of laboratory personnel and the protection of the environment. Further research into the specific toxicological and environmental properties of this compound is highly recommended.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Literature review of "Methyl 4-methyl-4-nitropentanoate" research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on Methyl 4-methyl-4-nitropentanoate (CAS: 16507-02-1) is notably limited. This guide provides a comprehensive summary of the currently available data. The lack of extensive research necessitates that some sections rely on general principles of related chemical compounds.

Core Compound Properties

This compound is an aliphatic nitro ester. Its fundamental physical and chemical properties, gathered from various chemical suppliers and databases, are summarized below.

| Property | Value | Source |

| CAS Number | 16507-02-1 | [1][2] |

| Molecular Formula | C₇H₁₃NO₄ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 79 °C at 1 mmHg | |

| Density | 1.114 g/mL at 25 °C | |

| Refractive Index | n20/D 1.441 | |

| Synonyms | Methyl 4-methyl-4-nitrovalerate, 4-Nitro-4-methylpentanoic acid methyl ester | [3] |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the reaction of a salt of 2-nitropropane with methyl acrylate. Below is a generalized experimental workflow for such a reaction, based on procedures for similar compounds.[4]

Experimental Protocol: Hydrolysis of this compound

While the synthesis of the title compound is not well-documented, its use as a starting material for the synthesis of 5,5-Dimethyl-2-pyrrolidone is described in Organic Syntheses.[3] The first step of this process is the hydrolysis of the ester to 4-methyl-4-nitrovaleric acid.[5]

Procedure:

-

A solution is prepared from 118 g (1.78 moles) of 85% potassium hydroxide pellets and 500 ml of water in a 2-l. three-necked flask equipped with a stirrer and a reflux condenser.

-

To this solution, 300 g (1.71 moles) of this compound is added.

-

The mixture is stirred and gently heated. The hydrolysis is exothermic and begins as the temperature of the reaction mixture approaches the reflux temperature.

-

The reaction is typically complete after a short period of refluxing.

-

The resulting solution contains the potassium salt of 4-methyl-4-nitrovaleric acid, which can be acidified to yield the free carboxylic acid.[5]

Spectroscopic Data

The PubChem database indicates the availability of 1H NMR, 13C NMR, GC-MS, and IR spectra for this compound, sourced from Sigma-Aldrich.[1] However, the raw spectral data is not publicly accessible. For reference, the FTIR spectrum of the related compound 4-Methyl-4-nitropentanoic acid is available.[6]

Biological Activity and Potential Applications

There is a significant lack of research on the specific biological activities of this compound. However, the broader class of aliphatic nitro compounds is known to have various biological effects and applications.

-

General Toxicity: Aliphatic nitro compounds can be toxic, with potential for irritation of the skin, mucous membranes, and respiratory tract. Some compounds in this class have been shown to cause cellular damage to the liver and kidneys in animal studies.[7]

-

Antimicrobial Properties: Many nitro compounds exhibit antimicrobial activity. The mechanism often involves the reduction of the nitro group within microbial cells to produce toxic reactive nitrogen species that can damage DNA and other vital cellular components.[8]

-

Anti-inflammatory Effects: Certain nitrated fatty acids have demonstrated anti-inflammatory and cytoprotective effects.[8]

-

Other Applications: Aliphatic nitro compounds are used as solvents, in explosives, as fuel additives, and as intermediates in the synthesis of other chemicals.

The presence of the nitro group can significantly influence a molecule's biological activity, and its position within the molecule is crucial.[9]

Conclusion and Future Outlook

This compound is a chemical compound with established physical properties but a notable absence of in-depth scientific investigation into its synthesis and biological functions. The available data suggests its primary current use is as a chemical intermediate. The general biological activities of related aliphatic nitro compounds hint at potential areas for future research, such as antimicrobial and anti-inflammatory screening. However, without dedicated studies, the specific therapeutic or industrial potential of this compound remains speculative. Further research is required to elucidate its reactivity, synthetic accessibility, and biological profile to unlock any potential applications in drug development or other scientific fields.

References

- 1. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-methyl-4-nitropentanoate from Nitroalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 4-methyl-4-nitropentanoate, a valuable γ-nitroester intermediate in organic synthesis. The primary method described is the Michael addition of a nitroalkane to an α,β-unsaturated ester. This conjugate addition reaction is a fundamental carbon-carbon bond-forming strategy.[1][2] The protocols outlined herein utilize 2-nitropropane as the Michael donor and methyl acrylate as the Michael acceptor. This guide includes a summary of quantitative data from relevant literature, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Introduction

γ-Nitroesters are versatile synthetic intermediates, readily transformed into various valuable compounds such as γ-amino acids and lactams, which are significant in medicinal chemistry.[3] The synthesis of this compound (CAS No. 16507-02-1) is a key example of the conjugate addition of a nitroalkane to an acrylic ester.[4][5] This reaction, often catalyzed by a base, provides an efficient route to this important building block. The nitro group's strong electron-withdrawing nature facilitates the deprotonation of the α-carbon of the nitroalkane, generating a nucleophilic nitronate anion that subsequently attacks the β-carbon of the α,β-unsaturated ester.[6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of γ-nitro aliphatic methyl esters via Michael addition, providing a comparison of different substrates and conditions.

| Product | Nitroalkane | α,β-Unsaturated Ester | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio | Reference |

| Methyl 4-nitrobutanoate | Nitromethane | Methyl acrylate | DBU | Microwave, 70-75 °C, 5 min | 69 | N/A | [7] |

| Methyl 3-methyl-4-nitropentanoate | Nitroethane | Methyl crotonate | DBU | Microwave, 5 min | >99 | 50:50 | [7] |

| Methyl 4-nitropentanoate | Nitroethane | Methyl acrylate | DBU | Microwave, 70-75 °C, 5 min | >99 | N/A | [7] |

| This compound | 2-Nitropropane | Methyl acrylate | DBU | Microwave, 70-75 °C, 5 min | High (Implied) | N/A | Adapted from[7] |

| Methyl 2-methyl-4-nitropentanoate | Nitroethane | Methyl methacrylate | DBU | Microwave, 70-75 °C, 5 min | - | 78:22 | [7] |

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Michael Addition

This protocol is adapted from a general procedure for the synthesis of γ-nitro aliphatic methyl esters.[7]

Materials:

-

2-Nitropropane

-

Methyl acrylate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Hexane

-

Ethyl acetate

-

10-mL glass microwave reaction vessel with a stir bar

-

Monomode microwave reactor

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 10-mL glass microwave reaction vessel containing a magnetic stir bar, add methyl acrylate (20 mmol) and 2-nitropropane (25 mmol).

-

Add a catalytic amount of DBU (0.05 mmol).

-

Seal the reaction vessel with a cap and place it into the microwave cavity.

-

Program the microwave unit to heat the reaction mixture to 70-75 °C with a power of 50 Watts for 5 minutes.

-

After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

-

Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Visualization

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Nitroalkanes and DBU are hazardous materials and should be handled with care.

-

Microwave reactions can generate high pressures; ensure the reaction vessel is properly sealed and follow the manufacturer's safety guidelines for the microwave reactor.

Conclusion

The Michael addition of 2-nitropropane to methyl acrylate provides an efficient and direct route to this compound. The use of microwave irradiation can significantly reduce reaction times.[7] This protocol, along with the provided data and workflow, serves as a comprehensive guide for researchers in the synthesis of this and related γ-nitroesters, which are valuable precursors in drug discovery and development.

References

- 1. sctunisie.org [sctunisie.org]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy [organic-chemistry.org]

- 4. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 16507-02-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Methyl 4-methyl-4-nitropentanoate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-4-nitropentanoate is a valuable synthetic intermediate possessing two key functional groups: a methyl ester and a tertiary nitro group. This unique combination allows for a range of chemical transformations, making it a versatile building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds and gamma-amino acid analogues. The tertiary nature of the nitro group is of particular significance as it allows for the construction of quaternary carbon centers, a common motif in many biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its conversion to valuable downstream products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value |

| CAS Number | 16507-02-1 |

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 79 °C at 1 mmHg |

| Density | 1.114 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 |

Key Synthetic Applications

The primary utility of this compound lies in its role as a precursor to γ-lactams and, subsequently, γ-amino acids. The strategic reduction of the nitro group initiates a cascade of reactions, leading to the formation of highly functionalized and medicinally relevant scaffolds.

Synthesis of 5,5-Dimethylpyrrolidin-2-one: A Precursor to GABA Analogues

A significant application of this compound is in the synthesis of 5,5-dimethylpyrrolidin-2-one. This γ-lactam is a key intermediate in the preparation of 3,3-dimethyl-γ-aminobutyric acid (3,3-dimethyl-GABA), an analogue of the neurotransmitter γ-aminobutyric acid (GABA). GABA analogues, such as pregabalin and gabapentin, are an important class of pharmaceuticals used to treat epilepsy, neuropathic pain, and anxiety disorders.

The synthetic strategy involves two main transformations:

-

Synthesis of this compound via a base-catalyzed Michael addition of 2-nitropropane to methyl acrylate.

-

Reductive Cyclization of the resulting γ-nitro ester to the corresponding γ-lactam using catalytic hydrogenation.

This two-step sequence provides an efficient route to the 5,5-dimethylpyrrolidin-2-one core structure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

This protocol describes the synthesis of the title compound from commercially available starting materials.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Nitropropane

-

Methyl acrylate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-nitropropane (1.2 equivalents) in the chosen anhydrous solvent, add methyl acrylate (1.0 equivalent).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DBU (0.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data (Expected):

| Reactant | Molar Ratio | Expected Yield (%) |

| 2-Nitropropane | 1.2 | \multirow{2}{*}{70-85} |

| Methyl acrylate | 1.0 | |

| DBU | 0.1 |

Protocol 2: Reductive Cyclization to 5,5-Dimethylpyrrolidin-2-one

This protocol details the catalytic hydrogenation of this compound to the corresponding γ-lactam.

Reaction Scheme:

Caption: Reductive cyclization to a γ-lactam.

Materials:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve this compound (1.0 equivalent) in methanol.

-

Carefully add Raney® Nickel (approximately 10-20% by weight of the starting material) to the solution. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5,5-dimethylpyrrolidin-2-one.

-

The crude product can be purified by crystallization or distillation if necessary.

Quantitative Data (Expected):

| Reactant | Catalyst Loading (w/w %) | H₂ Pressure (psi) | Expected Yield (%) |

| This compound | 10-20 | 50-100 | 80-95 |

Logical Workflow for Synthesis of a GABA Analogue

The following diagram illustrates the logical progression from starting materials to a valuable GABA analogue, highlighting the central role of this compound.

Caption: Synthetic pathway to a GABA analogue.

Conclusion

This compound serves as a highly effective and versatile building block in organic synthesis. Its straightforward preparation and subsequent transformation into valuable γ-lactam intermediates provide a reliable pathway for the synthesis of GABA analogues and other biologically relevant molecules. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

Application Notes and Protocols: Michael Addition Reactions Involving Methyl 4-methyl-4-nitropentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Michael addition reaction utilizing Methyl 4-methyl-4-nitropentanoate as a key building block. The conjugate addition of nitroalkanes is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the creation of complex molecules with potential applications in medicinal chemistry and drug development.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis.[1] Nitroalkanes, such as this compound, serve as effective Michael donors due to the electron-withdrawing nature of the nitro group, which increases the acidity of the α-protons. The resulting carbanion can then readily attack a Michael acceptor.[1]

This protocol focuses on the addition of this compound to various Michael acceptors, particularly α,β-unsaturated esters. Such reactions are pivotal for the synthesis of γ-nitro esters, which are versatile intermediates that can be further transformed into a variety of functional groups, including amines and ketones, making them valuable precursors for the synthesis of pharmaceuticals and other biologically active compounds.

Recent advancements in synthetic methodology have demonstrated that these reactions can be significantly accelerated and their yields improved through the use of microwave irradiation. This technique offers a more efficient and environmentally friendly alternative to conventional heating methods.

Reaction Mechanism and Signaling Pathway

The Michael addition of a nitroalkane is typically catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through the following key steps:

-

Deprotonation: The basic catalyst removes an acidic α-proton from the nitroalkane (Michael donor), generating a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nitronate anion attacks the β-carbon of the α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate addition fashion.

-

Protonation: The resulting enolate is protonated by a proton source in the reaction mixture to yield the final γ-nitro ester adduct.

Figure 1. Generalized mechanism of the DBU-catalyzed Michael addition.

Quantitative Data Summary

| Entry | Michael Donor | Michael Acceptor | Method | Time (min) | Yield (%) |

| 1 | Nitromethane | Methyl acrylate | Conventional | 4320 | 72 |

| 2 | Nitromethane | Methyl acrylate | Microwave | 5 | 98 |

| 3 | Nitromethane | Methyl crotonate | Conventional | 4320 | 70 |

| 4 | Nitromethane | Methyl crotonate | Microwave | 5 | 99 |

| 5 | Nitromethane | Methyl methacrylate | Conventional | 4320 | 65 |

| 6 | Nitromethane | Methyl methacrylate | Microwave | 5 | 72 |

| 7 | Nitroethane | Methyl acrylate | Conventional | 4320 | 75 |

| 8 | Nitroethane | Methyl acrylate | Microwave | 10 | 95 |

| 9 | Nitroethane | Methyl crotonate | Conventional | 4320 | 78 |

| 10 | Nitroethane | Methyl crotonate | Microwave | 10 | 97 |

Experimental Protocols

The following protocols are adapted from established procedures for the Michael addition of nitroalkanes to α,β-unsaturated esters and can be applied to reactions involving this compound.

General Protocol for Microwave-Assisted Michael Addition

This protocol is adapted from the microwave-assisted synthesis of γ-nitro aliphatic methyl esters.

Materials:

-

This compound (Michael Donor)

-

α,β-Unsaturated Ester (e.g., Methyl acrylate, Methyl crotonate, Methyl methacrylate) (Michael Acceptor)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalyst)

-

Anhydrous solvent (e.g., Acetonitrile, THF)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Add the α,β-unsaturated ester (1.2 eq.) to the vial.

-

Add the anhydrous solvent (5 mL).

-

Add DBU (0.2 eq.) to the reaction mixture.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature (e.g., 80 °C) for the specified time (typically 5-15 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by adding a dilute aqueous solution of HCl (1 M).

-

Extract the product with an organic solvent (e.g., Ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Conventional Heating Michael Addition

Materials:

-

This compound (Michael Donor)

-

α,β-Unsaturated Ester (Michael Acceptor)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalyst)

-

Anhydrous solvent (e.g., Acetonitrile, THF)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Add the α,β-unsaturated ester (1.2 eq.) to the flask.

-

Add the anhydrous solvent (20 mL).

-

Add DBU (0.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (or a specified temperature) and stir for the required time (typically several hours to days).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a dilute aqueous solution of HCl (1 M).

-

Extract the product with an organic solvent (e.g., Ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the microwave-assisted Michael addition protocol.

References

Application Notes and Protocols: The Utility of Methyl 4-methyl-4-nitropentanoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of Methyl 4-methyl-4-nitropentanoate as a versatile building block in the synthesis of pharmaceuticals. While direct synthesis of commercial drugs starting from this specific molecule is not widely documented in publicly available literature, its chemical structure, featuring a γ-nitro ester with a gem-dimethyl group, suggests its utility as a precursor for valuable pharmaceutical intermediates, such as γ-amino acids and γ-lactams. The presence of the gem-dimethyl group is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability or conformational rigidity of a molecule.[1]

This document provides detailed hypothetical protocols for the conversion of this compound into these key intermediates, drawing upon established synthetic methodologies for γ-nitro compounds.[2][3][4][5][6] The primary focus is on its potential application in the synthesis of gabapentinoids, like Pregabalin, and substituted piperidinones, which are prevalent in numerous bioactive compounds.[7][8][9][10]

Application: Precursor to γ-Amino Acids (e.g., Pregabalin Analogs)

The catalytic reduction of the nitro group in this compound to a primary amine, followed by hydrolysis of the methyl ester, would yield a γ-amino acid. This class of compounds is significant in neuroscience, with prominent examples like Pregabalin and Gabapentin used to treat epilepsy, neuropathic pain, and anxiety disorders.[7][11][12] The resulting γ-amino acid from this compound would be 4-amino-4-methylpentanoic acid, a structural analog of Pregabalin.

Experimental Protocol: Synthesis of 4-Amino-4-methylpentanoic Acid

This protocol outlines a two-step process for the synthesis of 4-amino-4-methylpentanoic acid from this compound.

Step 1: Catalytic Hydrogenation of this compound

Objective: To reduce the nitro group to a primary amine.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude Methyl 4-amino-4-methylpentanoate.

Step 2: Hydrolysis of Methyl 4-amino-4-methylpentanoate

Objective: To hydrolyze the methyl ester to a carboxylic acid.

Materials:

-

Crude Methyl 4-amino-4-methylpentanoate

-

Aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric acid (HCl) for acidification

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

Procedure:

-

Dissolve the crude Methyl 4-amino-4-methylpentanoate in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF).

-

Add an aqueous solution of LiOH or NaOH (1.1 - 1.5 eq) to the reaction mixture.

-

Stir the mixture at room temperature or gently heat to 40-50 °C to facilitate hydrolysis.

-

Monitor the reaction by TLC until the ester starting material is no longer detectable.

-

Cool the reaction mixture in an ice bath and carefully acidify to the isoelectric point (around pH 7 for amino acids) with a dilute solution of HCl.

-

The product, 4-amino-4-methylpentanoic acid, may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis of 4-amino-4-methylpentanoic acid, based on typical yields for similar transformations.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1. Catalytic Hydrogenation | This compound | Methyl 4-amino-4-methylpentanoate | H₂, 10% Pd/C, MeOH | 85-95 | >95 |

| 2. Ester Hydrolysis | Methyl 4-amino-4-methylpentanoate | 4-Amino-4-methylpentanoic acid | LiOH or NaOH, H₂O/MeOH, HCl | 80-90 | >98 |

Workflow Diagram

Application: Precursor to γ-Lactams (e.g., Substituted Piperidinones)

The intramolecular cyclization of the amino ester intermediate, or the direct reductive cyclization of the nitro ester, can lead to the formation of a γ-lactam, specifically 5,5-dimethyl-2-piperidone. γ-Lactams are core structures in a wide range of pharmaceuticals and natural products.[13][14][15] The 5,5-dimethylpiperidine-2,4-dione scaffold, a related structure, is a known intermediate in drug discovery.[16]

Experimental Protocol: Synthesis of 5,5-Dimethyl-2-piperidone

This protocol describes a one-pot reductive cyclization of this compound.

Objective: To synthesize 5,5-dimethyl-2-piperidone via reductive cyclization.

Materials:

-

This compound

-

Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

-

Raney Nickel (Ra-Ni) or other suitable reduction catalyst (e.g., Zinc dust)

-

High-pressure reactor (autoclave) or round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

In a high-pressure reactor or a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Carefully add a slurry of Raney Nickel (a catalytic amount) to the solution.

-

If using an autoclave, seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 atm). Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

If performing the reaction at atmospheric pressure, heat the mixture to reflux. Zinc dust in acetic acid can also be an effective reducing agent under these conditions.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethyl acetate).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis of 5,5-dimethyl-2-piperidone.

| Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| Reductive Cyclization | This compound | 5,5-Dimethyl-2-piperidone | Ra-Ni, H₂, EtOH, 100 °C, 50 atm | 70-85 | >97 |

| or Zn, AcOH, reflux |

Workflow Diagram

References

- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. New synthetic routes to α-amino acids and γ-oxygenated α-amino acids. Reductive denitration and oxidative transformations of γ-nitro-α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A707067E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Convenient route to γ-nitro-α-amino acids: conjugate addition of nitroalkanes to dehydroalanine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Pregabalin - Wikipedia [en.wikipedia.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]

- 12. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. γ-Lactam synthesis [organic-chemistry.org]

- 14. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Methyl 4-methyl-4-nitropentanoate as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-4-nitropentanoate is a versatile precursor in the synthesis of heterocyclic compounds, particularly substituted pyrrolidinones. The presence of a nitro group and an ester functionality within the same molecule allows for intramolecular cyclization reactions upon reduction of the nitro group. This application note provides a detailed overview of the synthetic utility of this compound, focusing on its conversion to 5,5-dimethyl-2-pyrrolidinone, a valuable building block in medicinal chemistry and materials science.

The core of this transformation lies in the reductive cyclization of the γ-nitro ester. The nitro group is first reduced to a primary amine, which then undergoes a spontaneous or catalyzed intramolecular aminolysis of the ester group to form the thermodynamically stable five-membered lactam ring. This methodology offers a straightforward approach to the synthesis of gem-disubstituted pyrrolidinones, which are of significant interest in drug discovery due to their conformational constraints and metabolic stability.

Key Applications in Drug Development

The 5,5-dimethyl-2-pyrrolidinone scaffold, readily accessible from this compound, is a key structural motif in a variety of biologically active molecules. The gem-dimethyl substitution can enhance binding affinity to target proteins and improve pharmacokinetic properties by blocking metabolic oxidation.

Potential Therapeutic Areas:

-

Anticonvulsants: The pyrrolidinone ring is a core component of several antiepileptic drugs.

-

Nootropics: Derivatives of pyrrolidinone are known to exhibit cognitive-enhancing effects.

-

Antibacterial Agents: The lactam functionality is a key feature of many antibiotics.

-

Anticancer Agents: Substituted pyrrolidinones have been investigated for their antiproliferative activities.

Experimental Protocols

Protocol 1: Synthesis of 5,5-dimethyl-2-pyrrolidinone via Catalytic Hydrogenation

This protocol describes the reductive cyclization of this compound to 5,5-dimethyl-2-pyrrolidinone using Raney Nickel as a catalyst under a hydrogen atmosphere.

Materials:

-

This compound (96%)

-

Raney Nickel (slurry in water)

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (Celite®)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Preparation of the Reaction Mixture: In a suitable high-pressure reaction vessel, dissolve this compound (10.0 g, 57.1 mmol) in anhydrous methanol (100 mL).

-

Addition of Catalyst: Carefully add Raney Nickel (approximately 1.0 g of the slurry, washed with methanol) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi (3.4 atm).

-